2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-17-22-21-25(23-17)20(27)19(28-21)18(24-11-9-16(26)10-12-24)15-7-5-14(6-8-15)13(2)3/h5-8,13,16,18,26-27H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAUBKGYYKXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886917-18-6) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N4O2S
- Molecular Weight : 400.5 g/mol
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that it may act as an antagonist at specific G-protein-coupled receptors (GPCRs) and may also inhibit certain enzyme pathways involved in cellular signaling.
Pharmacological Profile
Recent studies have highlighted several aspects of the pharmacological profile of this compound:
- Antagonistic Activity : The compound has shown promising results as an antagonist for the A2A receptor, which is involved in various neurological and cardiovascular processes .
- Anti-inflammatory Effects : In vitro studies suggest that it may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: A2A Receptor Antagonism
In a study examining the effects of various receptor antagonists on catalepsy induced by haloperidol, this compound demonstrated significant antagonistic properties against the A2A receptor. This suggests potential therapeutic applications in managing conditions related to dopamine dysregulation .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the modulation of TNF-alpha production in human macrophages revealed that this compound could reverse the inhibitory effects of PGE2 on LPS-induced TNF-alpha production. This highlights its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting similar potential for 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol.
- Antimicrobial Properties : The thiazole and triazole frameworks are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess inhibitory effects against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : The incorporation of the hydroxypiperidine moiety hints at potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiazolo-triazoles and evaluated their anticancer activity using MTT assays on human cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells (MCF7), indicating promising anticancer potential.
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Q & A
Q. What are the optimal synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazol-6-ol core?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : React diethyl oxalate with ketones (e.g., 4-isopropylphenyl derivatives) in the presence of sodium hydride to form intermediate esters.
- Step 2 : Use hydrazine hydrate to cyclize intermediates into pyrazole or triazole precursors.
- Step 3 : Phosphorus oxychloride-mediated cyclization with thiol-containing reagents to form the thiazole ring. Purification via HPLC and structural validation using -NMR, IR, and LC-MS are critical .
Q. How should researchers validate the structural integrity of this compound?
Employ a combination of:
- Elemental analysis to confirm stoichiometry.
- -NMR spectroscopy to verify proton environments (e.g., hydroxyl groups in 4-hydroxypiperidine at δ 1.5–2.5 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm).
- Chromatography-mass spectrometry to assess purity and molecular weight .
Q. What solvent systems are effective for recrystallizing this compound?
Ethanol/dioxane (1:1) mixtures are commonly used for recrystallization due to their polarity gradient, which enhances crystal formation. Post-crystallization, confirm purity via melting point analysis and HPLC .
Advanced Research Questions
Q. How can molecular docking predict the antifungal activity of this compound?
- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis.
- Docking software : Tools like AutoDock Vina or Schrödinger Suite can model ligand-enzyme interactions, focusing on hydrogen bonding with the 4-hydroxypiperidine moiety and hydrophobic interactions with the isopropylphenyl group.
- Validation : Compare docking scores with experimental IC values from antifungal assays (e.g., microdilution against Candida spp.) to refine computational models .
Q. What strategies resolve contradictions between computational activity predictions and experimental bioassay results?
- Re-evaluate docking parameters : Adjust grid box size to ensure full coverage of the enzyme active site.
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability and account for protein flexibility.
- Experimental validation : Perform site-directed mutagenesis on key residues (e.g., Leu376 in 3LD6) to confirm binding interactions .
Q. How does modifying the 4-isopropylphenyl group affect biological activity?
- Synthetic analogs : Replace isopropyl with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro).
- Activity testing : Compare IC values in enzyme inhibition assays. For example, bulkier groups may enhance hydrophobic binding but reduce solubility.
- ADME analysis : Use SwissADME to predict logP and solubility changes, ensuring pharmacokinetic viability .
Q. What are the challenges in analyzing metabolic stability of this compound?
- In vitro assays : Use liver microsomes (human or rat) to identify phase I metabolites (e.g., hydroxylation at the thiazole ring).
- LC-MS/MS : Detect metabolites via fragmentation patterns (e.g., m/z shifts corresponding to glucuronidation).
- Structural optimization : Introduce fluorine atoms at metabolically labile sites to block oxidative pathways .
Methodological Notes
- Data contradiction : If bioactivity varies between enzyme assays and cell-based models, consider off-target effects (e.g., membrane permeability) using parallel artificial membrane permeability assays (PAMPA) .
- Comparative studies : Benchmark against known triazole antifungals (e.g., fluconazole) to contextualize potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
